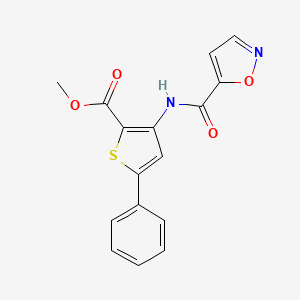
Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole derivatives, including Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate, are crucial in the field of organic chemistry due to their versatile applications. These compounds serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions, nucleophilic substitutions, and transformations of pre-existing isoxazole rings. For example, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the synthetic accessibility of complex isoxazole derivatives from simpler isoxazole compounds (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, often substituted with various functional groups. Structural analyses, such as X-ray crystallography, provide insights into the conformation, stereochemistry, and intermolecular interactions of these molecules. For instance, Smith et al. (1991) performed a detailed structural analysis of an isoxazole amino ester, revealing the planarity and conformational preferences of the isoxazole ring (Smith et al., 1991).
Chemical Reactions and Properties
Isoxazole derivatives undergo a variety of chemical reactions, including halogenation, nitration, and functional group transformations. The reactivity of the isoxazole ring makes these compounds suitable for further chemical modifications. For example, Roy et al. (2004) explored the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, highlighting the reactivity of the methyl group adjacent to the isoxazole ring (Roy et al., 2004).
Propriétés
IUPAC Name |
methyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(18-15(19)12-7-8-17-22-12)9-13(23-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQDCVULUMCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)
![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)





![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)

